Allyl 4-iodopiperidine-1-carboxylate
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Overview
Description
Allyl 4-iodopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the allyl and iodide groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-iodopiperidine-1-carboxylate typically involves the iodination of a piperidine derivative followed by allylation. One common method involves the reaction of 4-piperidone with iodine in the presence of a base to form 4-iodopiperidine. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Allyl 4-iodopiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The iodide group can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for the oxidation of the allyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include epoxides or diols.
Reduction Reactions: Products include hydrogenated piperidine derivatives.
Scientific Research Applications
Allyl 4-iodopiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Allyl 4-iodopiperidine-1-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the iodide group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the allyl group undergoes addition reactions with oxidizing agents to form oxygenated products. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: This compound is similar in structure but has a tert-butyl group instead of an iodide group.
4-Allylpiperidine-1-carboxylate: This compound lacks the iodide group but has a similar piperidine core structure.
Uniqueness
Allyl 4-iodopiperidine-1-carboxylate is unique due to the presence of both the allyl and iodide groups, which provide it with distinct reactivity and versatility in organic synthesis. The iodide group makes it a good candidate for substitution reactions, while the allyl group allows for various addition and oxidation reactions .
Properties
Molecular Formula |
C9H14INO2 |
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Molecular Weight |
295.12 g/mol |
IUPAC Name |
prop-2-enyl 4-iodopiperidine-1-carboxylate |
InChI |
InChI=1S/C9H14INO2/c1-2-7-13-9(12)11-5-3-8(10)4-6-11/h2,8H,1,3-7H2 |
InChI Key |
VGWLOTCDBKLCIG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)I |
Origin of Product |
United States |
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